Home > Products > Building Blocks P6880 > Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate
Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate - 954227-55-5

Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate

Catalog Number: EVT-1632648
CAS Number: 954227-55-5
Molecular Formula: C16H21BrFNO3
Molecular Weight: 374.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is structurally similar to tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate. It was synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, MS, and FT-IR. Its single crystal structure was also determined using X-ray diffraction (XRD). Further computational studies were performed, including density functional theory (DFT) optimization, molecular electrostatic potential (MEP), and frontier molecular orbital (FMOs) analysis. []

Relevance: Both tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate and tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate share a tert-butyl piperidine-1-carboxylate moiety. They differ in the aromatic ring attached to the oxygen atom, with the former having a bromopyridine ring and the latter having a bromo-fluorophenoxy ring. []

Compound Description: This compound serves as a key intermediate in the synthesis of Vandetanib, a drug used for treating medullary thyroid cancer. Its synthesis involves a three-step process starting from piperidin-4-ylmethanol, including acylation, sulfonation, and substitution reactions. The structure was confirmed using MS and 1H NMR spectroscopy. []

Relevance: Although sharing the tert-butyl piperidine-1-carboxylate core with tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate, this compound has a distinct structural feature. It incorporates an additional methylene group between the oxygen atom and the piperidine ring, forming a phenoxymethyl substituent instead of a direct phenoxy connection. []

Compound Description: This Schiff base compound is synthesized from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate by coupling with 2-hydroxy-3-methoxybenzaldehyde. It is characterized by FTIR, 1H, and 13C NMR spectroscopy. Its crystal structure, determined via X-ray crystallographic analysis, reveals the presence of intramolecular hydrogen bonds stabilizing the molecule. []

Compound Description: This compound serves as an intermediate in the synthesis of novel antiarteriosclerotic agents. Its large-scale production involves a safe and scalable Reformatsky-type reaction followed by Red-Al reduction. The process highlights the importance of careful reagent addition and vigorous stirring for optimal results. []

Relevance: While both compounds share the tert-butyl piperidine-1-carboxylate scaffold, tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate differs from tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate significantly. It features a pyrrolidine substituent and a hydroxyethyl group directly attached to the piperidine ring, replacing the phenoxy group present in the target compound. []

Compound Description: This compound is a key intermediate in the synthesis of GDC-1971 (migoprotafib), an SHP2 inhibitor. Its efficient and scalable synthesis involves the formation of a modified Katritzky benzotriazole hemiaminal, an umpolung reaction with tert-butyl 4-oxopiperidine-1-carboxylate, and a final intramolecular SNAr reaction. This synthesis pathway is notable for its implementation as a robust plug-flow process. []

Compound Description: This cyclic amino acid ester was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. Its bicyclo[2.2.2]octane structure incorporates a lactone moiety and a piperidine ring. The presence of two diastereomers in a 1:1 ratio was confirmed by single-crystal X-ray diffraction analysis. []

Relevance: Although both contain a tert-butyl carboxylate group, this compound has a bicyclic structure distinct from the piperidine ring in tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate. It features a fused lactone ring and lacks any aromatic substituents, making it structurally dissimilar. []

Compound Description: This compound is a β-hydroxylated δ-lactam synthesized by reducing the keto functionality of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate. It is characterized by a cis configuration of the 4-hydroxy and 6-isobutyl groups. []

Compound Description: This compound serves as a vital intermediate for the synthesis of crizotinib, a medication used for treating certain types of lung cancer. Its synthesis involves a three-step process using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. The structure is confirmed through MS and 1H NMR spectral analysis. []

Compound Description: This compound is a key intermediate in the development of potent deoxycytidine kinase (dCK) inhibitors, a class of drugs with potential anticancer and antiviral activities. Its practical synthesis involves a four-step sequence starting from 2,4-dichloro-5-fluoropyrimidine, ultimately yielding 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride. []

Compound Description: This compound exists in the 4-enol form and is characterized by an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring. It is obtained by crystallization of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate from a mixture of dichloromethane and pentane. []

Properties

CAS Number

954227-55-5

Product Name

Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate

Molecular Formula

C16H21BrFNO3

Molecular Weight

374.24 g/mol

InChI

InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3

InChI Key

MKILXTQVUSIKIX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.